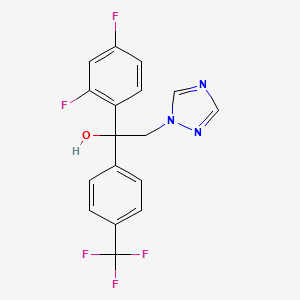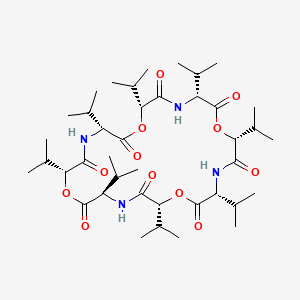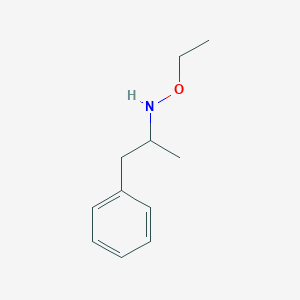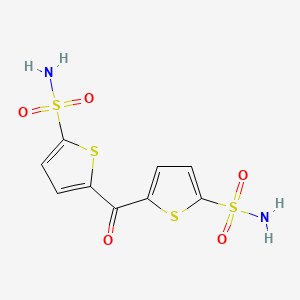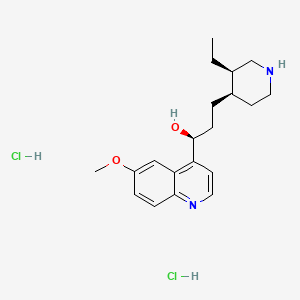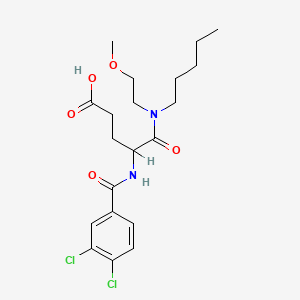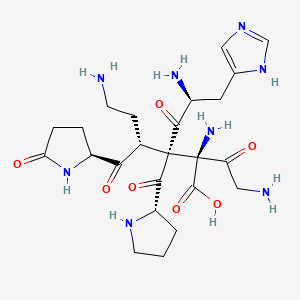
Pyroglutamyl-histidyl-prolyl-glycyl-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyroglutamyl-histidyl-prolyl-glycyl-lysine is a synthetic peptide composed of five amino acids: pyroglutamic acid, histidine, proline, glycine, and lysine. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyl-histidyl-prolyl-glycyl-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions. Common deprotecting agents include TFA (trifluoroacetic acid) for Boc (tert-butyloxycarbonyl) groups and piperidine for Fmoc (fluorenylmethyloxycarbonyl) groups.
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes any remaining protecting groups.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the histidine residue, which contains an imidazole ring susceptible to oxidation.
Reduction: Reduction reactions are less common but can occur under specific conditions, particularly if the peptide is part of a larger, more complex molecule.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine residue, which contains a primary amine group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides.
Reducing Agents: Sodium borohydride (NaBH4) or dithiothreitol (DTT).
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as part of peptide-based therapies.
Industry: Utilized in the development of new materials and as a component in various biochemical assays.
作用機序
The mechanism of action of pyroglutamyl-histidyl-prolyl-glycyl-lysine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to G protein-coupled receptors (GPCRs), similar to other pyroglutamyl-peptides. This binding can modulate various intracellular signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .
類似化合物との比較
Glycyl-histidyl-lysine (GHK): A tripeptide known for its ability to bind copper and promote wound healing, antioxidant effects, and anti-inflammatory properties.
Pyroglutamyl-histidyl-glycine (pEHG): An endogenous tripeptide that acts as a tissue-specific antimitotic and selectively inhibits the proliferation of colon epithelial cells.
Uniqueness: Pyroglutamyl-histidyl-prolyl-glycyl-lysine is unique due to its specific sequence and the presence of five amino acids, which may confer distinct biological activities compared to shorter peptides like GHK and pEHG. Its synthetic nature also allows for precise control over its structure and function, making it a valuable tool in research and industrial applications.
特性
CAS番号 |
98616-54-7 |
|---|---|
分子式 |
C24H36N8O7 |
分子量 |
548.6 g/mol |
IUPAC名 |
(2S,3S,5S)-2,5-diamino-2-(2-aminoacetyl)-3-[(2R)-4-amino-1-oxo-1-[(2S)-5-oxopyrrolidin-2-yl]butan-2-yl]-6-(1H-imidazol-5-yl)-4-oxo-3-[(2S)-pyrrolidine-2-carbonyl]hexanoic acid |
InChI |
InChI=1S/C24H36N8O7/c25-6-5-13(19(35)15-3-4-18(34)32-15)23(21(37)16-2-1-7-30-16,24(28,22(38)39)17(33)9-26)20(36)14(27)8-12-10-29-11-31-12/h10-11,13-16,30H,1-9,25-28H2,(H,29,31)(H,32,34)(H,38,39)/t13-,14-,15-,16-,23-,24-/m0/s1 |
InChIキー |
QTDGQKIQGPGWNF-LNJVUBSCSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)[C@]([C@@H](CCN)C(=O)[C@@H]2CCC(=O)N2)(C(=O)[C@H](CC3=CN=CN3)N)[C@](C(=O)CN)(C(=O)O)N |
正規SMILES |
C1CC(NC1)C(=O)C(C(CCN)C(=O)C2CCC(=O)N2)(C(=O)C(CC3=CN=CN3)N)C(C(=O)CN)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


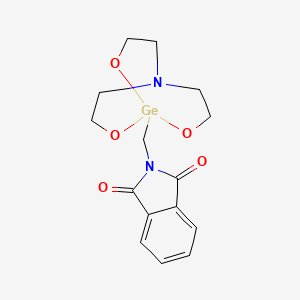
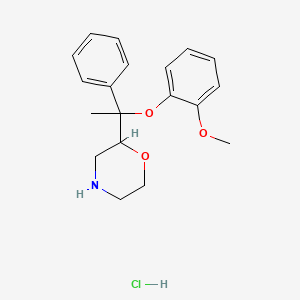

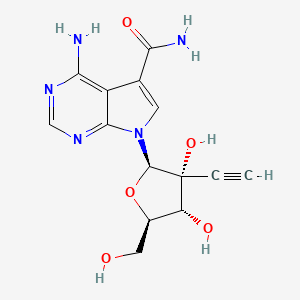
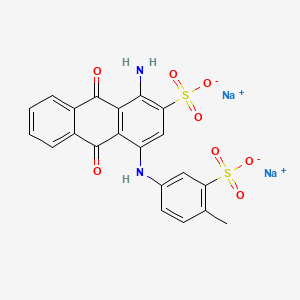

![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)
